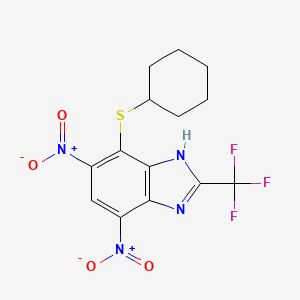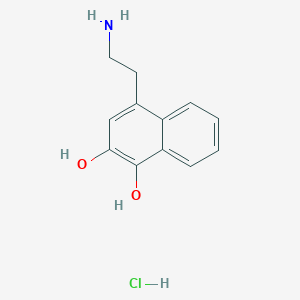
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is a chemical compound with significant importance in various scientific fields It is structurally related to dopamine, a well-known neurotransmitter, and shares some similar properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,2-diol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are in place to maintain consistency and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The original diol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It can mimic or inhibit the action of dopamine in the brain.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for enzymes involved in neurotransmitter synthesis and degradation.
Cellular Signaling: It influences cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: Shares a similar structure and function in neurotransmission.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61148-93-4 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)naphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10;/h1-4,7,14-15H,5-6,13H2;1H |
Clave InChI |
ZUCFVWAOEANHGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
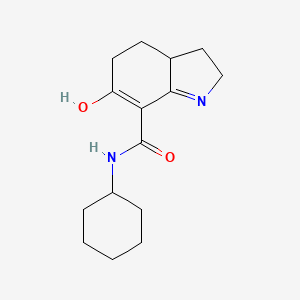
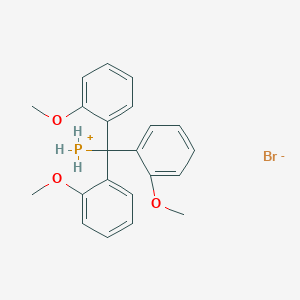



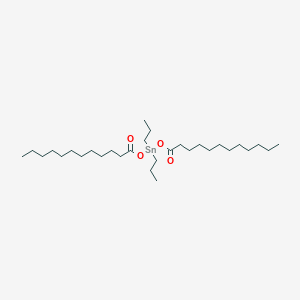
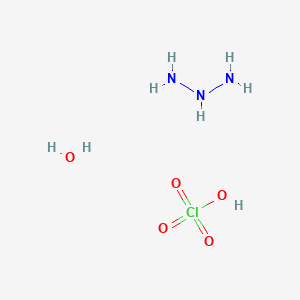
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
